molecular formula C27H30O16 B115388 Camelliaside C CAS No. 152390-63-1

Camelliaside C

Cat. No. B115388
CAS RN: 152390-63-1
M. Wt: 610.5 g/mol
InChI Key: LKZDFKLGDGSGEO-MUKUJDNJSA-N
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Description

Camelliaside C is a naturally occurring flavonoid compound found in Camellia japonica. This compound has been found to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

1. Utilization in Various Industries

Camellia oleifera, a species from which Camelliaside C can be derived, is extensively utilized not only for producing high-quality edible oil but also in medicine, health foods, and daily chemical products. The by-products of C. oleifera, including camellia seed cake, saponin, and fruit shell, find applications in industries like daily chemicals, dyeing, papermaking, chemical fibre, textiles, and pesticides. The shell of C. oleifera is also used in the production of activated carbon electrodes for lithium-ion batteries, showcasing its versatility and economic value (Quan, Wang, Gao, & Li, 2022).

2. Pharmacological Properties

Camellia nitidissima C.W. Chi, another Camellia species, has been traditionally used in Chinese herbal medicine for treating various conditions like dysentery, hypertension, and hepatitis. This plant is a rich source of bioactive components such as flavonoids, polysaccharides, saponins, and volatile compounds. The pharmacological studies have indicated that it possesses anticancer, antioxidant, hypolipidemic, hypoglycemic, antiallergic, and immunomodulatory properties, highlighting its potential for drug development (He et al., 2018).

3. Anti-Hyperuricemic Effects

Research on Camellia japonica leaf extract has shown significant anti-hyperuricemic effects and xanthine oxidase inhibitory activity. These properties are particularly relevant in the treatment of hyperuricemia and gout (Yoon et al., 2017).

4. Cardiovascular Health

An ethanol extract of Camellia japonica fruit has been studied for its vascular protective effects. It induces endothelium-dependent relaxation of coronary arteries and reduces smooth muscle cell migration, suggesting potential as a herbal medicine for cardiovascular diseases (Park et al., 2015).

5. Melanogenesis Inhibition and Fibroblast Proliferation

Triterpene oligoglycosides from Camellia japonica, including camelliosides, have been found to inhibit melanogenesis and enhance fibroblast proliferation. This dual action suggests potential applications in treating skin disorders (Nakamura et al., 2012).

6. Antioxidant Properties

Green tea, made from Camellia sinensis leaves, is well-known for its health benefits, primarily due to its rich content of bioactive constituents like caffeine, l-theanine, polyphenols, and flavonoids. These components confer antioxidant and many other medicinal properties, making green tea beneficial for various health issues (Saeed et al., 2017).

properties

CAS RN

152390-63-1

Product Name

Camelliaside C

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17+,18-,20+,21+,22-,25-,26+,27+/m1/s1

InChI Key

LKZDFKLGDGSGEO-MUKUJDNJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Other CAS RN

152390-63-1

synonyms

camelliaside C
kaempferol 3-O-beta-D-galactopyranosyl-(1-2)-beta-D-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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